molecular formula C22H21NO4 B8059415 (1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

(1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B8059415
M. Wt: 363.4 g/mol
InChI Key: BYEWVSCMZIHATN-FPTDNZKUSA-N
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Description

“(1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid” is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique bicyclic structure, which often imparts interesting chemical and biological properties. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests that this compound might be used in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid” typically involves multiple steps:

    Formation of the Azabicyclo Core: This step might involve a Diels-Alder reaction or other cycloaddition reactions to form the bicyclic structure.

    Introduction of the Fmoc Group: The Fmoc group can be introduced using Fmoc chloride in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using CO2 or carboxylating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the bicyclic core or the fluorenyl group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions but might include oxidized or reduced forms of the compound, or substituted derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is commonly used as a protecting group in peptide synthesis.

    Catalysis: The unique structure might make it useful as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its unique structure.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

Industry

    Material Science: The compound might be used in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interaction with Receptors: Modulating receptor activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid: Lacks the Fmoc group.

    (1R,5R)-3-{[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid: Uses a different protecting group.

Uniqueness

The presence of the Fmoc group makes “(1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid” particularly useful in peptide synthesis, providing a unique advantage over similar compounds.

Properties

IUPAC Name

(1R,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)22-10-9-14(22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEWVSCMZIHATN-FPTDNZKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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